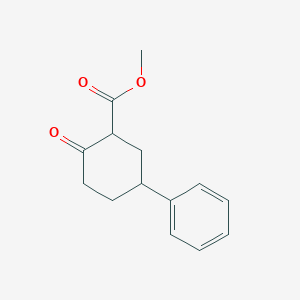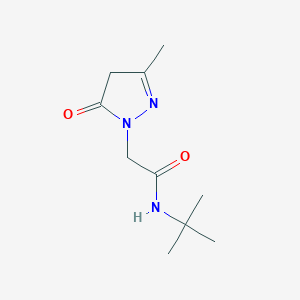
8-(6-Chloropyrimidin-4-ylamino)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is a compound that features a naphthalene ring substituted with an amino group linked to a chloropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol typically involves the coupling of a naphthalen-2-ol derivative with a chloropyrimidine derivative. One common method is to start with naphthalen-2-ol and react it with 6-chloropyrimidine-4-amine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The naphthalen-2-ol moiety can be oxidized to form quinone derivatives.
Reduction: The chloropyrimidine moiety can be reduced to form amino derivatives.
Substitution: The chlorine atom in the chloropyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Quinone derivatives of naphthalen-2-ol.
Reduction: Amino derivatives of chloropyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential as an anticancer agent due to the presence of the pyrimidine moiety, which is known to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety may interact with nucleic acids or proteins, while the naphthalene moiety could contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6-amino-2-chloropyrimidin-4-ol: Similar in structure but lacks the naphthalene moiety.
2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents.
Uniqueness
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is unique due to the combination of the naphthalene and chloropyrimidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H10ClN3O |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol |
InChI |
InChI=1S/C14H10ClN3O/c15-13-7-14(17-8-16-13)18-12-3-1-2-9-4-5-10(19)6-11(9)12/h1-8,19H,(H,16,17,18) |
Clave InChI |
YXLBJXHHVZQYAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC3=CC(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


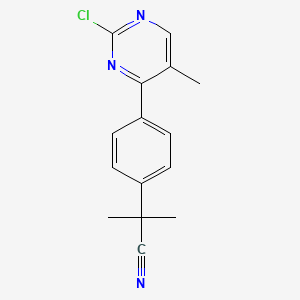

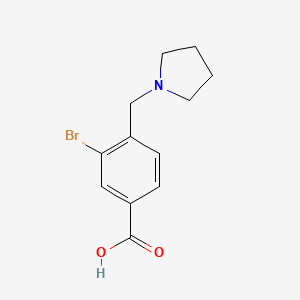
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)

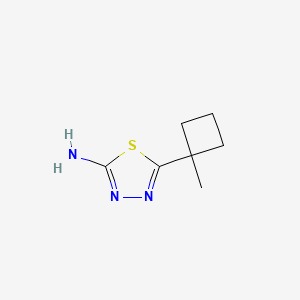
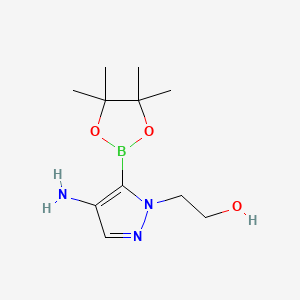
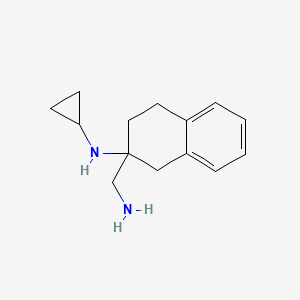
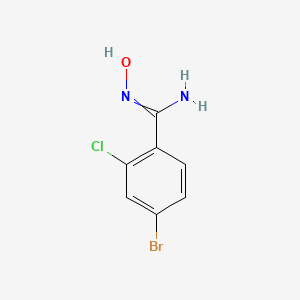
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
